An In-Depth Technical Guide to the Physicochemical Properties of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol
An In-Depth Technical Guide to the Physicochemical Properties of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol. This heterocyclic compound, identified by the CAS Number 181696-73-1, is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Valdecoxib. This document collates available data on its chemical and physical characteristics, outlines a general experimental approach for its synthesis and characterization, and discusses the established mechanism of action for the broader isoxazoline class of molecules. All quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding and application in a research and development setting.
Physicochemical Properties
5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol is an off-white solid.[1] Its molecular structure and key identifiers are presented below.
Table 1: Chemical Identity
| Identifier | Value |
| IUPAC Name | 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol |
| CAS Number | 181696-73-1 |
| Molecular Formula | C₁₆H₁₅NO₂ |
| Molecular Weight | 253.3 g/mol |
| Canonical SMILES | CC1(C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3)O |
The majority of the available physicochemical data for this compound are predicted through computational models. These values provide useful estimates for experimental design and analytical method development.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value |
| Boiling Point | 401 °C |
| Density | 1.16 g/cm³ |
| pKa | 12.97 ± 0.60 |
| LogP (XLogP3) | 3.1 |
| Flash Point | 196 °C |
| Storage Temperature | 2-8°C |
Synthesis and Experimental Protocols
5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol is a crucial intermediate in the synthetic pathway of Valdecoxib. The general synthetic route involves a two-step process starting from deoxybenzoin.
General Synthesis Pathway
The synthesis commences with the oximation of deoxybenzoin, followed by a cyclization reaction to form the dihydroisoxazole ring.
Experimental Protocols
Step 1: Synthesis of Deoxybenzoin Oxime (Oximation)
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Materials: Deoxybenzoin, hydroxylamine hydrochloride, sodium acetate, ethanol, water.
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Procedure:
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Dissolve deoxybenzoin in ethanol in a round-bottom flask.
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In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
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Add the hydroxylamine solution to the deoxybenzoin solution.
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Reflux the mixture for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and add water to precipitate the product.
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Filter the crude deoxybenzoin oxime, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for purification.
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Step 2: Synthesis of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol (Cyclization)
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Materials: Deoxybenzoin oxime, a strong base (e.g., n-butyllithium), anhydrous tetrahydrofuran (THF), ethyl acetate.
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Procedure:
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Dissolve the purified deoxybenzoin oxime in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution (e.g., to -78 °C).
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Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) to the cooled oxime solution.
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Stir the resulting mixture at a low temperature for a defined period to allow for deprotonation.
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Add ethyl acetate to the reaction mixture.
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Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
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Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol.
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Characterization Methods
Standard analytical techniques are employed to confirm the structure and purity of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. Characteristic peaks for the methyl, phenyl, and dihydroisoxazole ring protons and carbons would be expected.[2]
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Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis helps to identify the functional groups present in the molecule. Expected characteristic absorption bands include those for the O-H, C-N, and C=N bonds of the dihydroisoxazol-ol ring system.[3]
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
Biological Context and Signaling Pathways
While 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol is primarily recognized as a synthetic intermediate, the broader class of isoxazoline compounds exhibits significant biological activity, particularly as ectoparasiticides.
General Mechanism of Action of Isoxazolines
Isoxazolines are known to be non-competitive antagonists of GABA (gamma-aminobutyric acid)-gated and glutamate-gated chloride channels in the nervous systems of invertebrates. This antagonism blocks the transmission of nerve signals, leading to hyperexcitation, paralysis, and eventual death of the parasite. The selectivity of these compounds for invertebrate over mammalian receptors ensures a favorable safety profile for use in veterinary medicine.
Role as a Precursor to Valdecoxib
The primary significance of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol in drug development is its role as a precursor in the synthesis of Valdecoxib. Valdecoxib is a selective COX-2 inhibitor. The synthesis involves the dehydration of the hydroxyl group and subsequent sulfonation and amination of one of the phenyl rings.
Conclusion
5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol is a compound of significant interest due to its integral role in the synthesis of the COX-2 inhibitor, Valdecoxib. While comprehensive experimental data on its physicochemical properties are limited, available predicted values offer a solid foundation for further investigation. The general synthetic pathway is well-established, providing a clear route for its laboratory-scale preparation and subsequent use in drug development workflows. The broader biological activity of the isoxazoline class highlights a potential for further exploration of derivatives for various therapeutic applications. This guide serves as a valuable resource for researchers and professionals by consolidating the current knowledge on this important chemical intermediate.
